molecular formula C18H22N2O4 B2799521 Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate CAS No. 923091-56-9

Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate

Cat. No. B2799521
CAS RN: 923091-56-9
M. Wt: 330.384
InChI Key: WNJZHVPZGVHSHO-UHFFFAOYSA-N
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Description

Cyclohexenone is an organic compound which is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . It is a colorless liquid, but commercial samples are often yellow . Another related compound, 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone (trade name by Givaudan: Nectaryl), is an organic compound belonging to the group of ketones and cycloalkanes and is used as a fragrance .


Synthesis Analysis

Industrially, cyclohexenone is prepared from phenol by Birch reduction . The synthesis of 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone is carried out by a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. As a catalyst, manganese (II) acetate and cobalt (II) acetate are used .


Molecular Structure Analysis

The molecular structure of these compounds can be viewed using various tools. For instance, the structure of 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans- is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Cyclohexenone is a ketone, or more precisely an enone. Common reactions include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .


Physical And Chemical Properties Analysis

Cyclohexenone has a molar mass of 96.129 g/mol and appears as a clear colorless liquid. It has a density of 0.993 g/mL . 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone is a viscous liquid with a fruity odor. It has a density of 0.96 g/cm³ at 22 °C .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

Hydrogen bonding plays a crucial role in the stability and conformation of compounds similar to methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate. Studies have shown that the cyclohexene rings in such compounds adopt specific conformations influenced by hydrogen bonding, which could affect their pharmacological properties. For example, the crystal structures of anticonvulsant enaminones, closely related to the chemical , demonstrate the importance of hydrogen bonding in forming stable molecular structures (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Optimization

The compound's relevance is also seen in the optimization of synthesis processes. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, through a hydrazine hydrate reduction method, highlights the compound's role in developing efficient and high-yield chemical synthesis techniques, which could be applicable in industrial production (Qiao-yun, 2012).

Biological Activities and Pharmacological Potential

Research into compounds structurally similar or related to this compound often investigates their biological activities. For example, studies on novel arylazopyrazolones substituted with thiazolyhydrazone reveal significant antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Shah, 2014).

Chemical Properties and Applications

The compound and its derivatives play a vital role in exploring the chemical properties of materials. Studies on azo polymers, for instance, investigate the cooperative motion of polar side groups in amorphous polymers, indicating the compound's utility in materials science and optical storage applications (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone has a hazard statement H410, indicating that it is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-18(23)14-7-9-15(10-8-14)20-17(22)16(21)19-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJZHVPZGVHSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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